Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a synthetic compound with the chemical formula and a CAS number of 2007919-11-9. This compound belongs to the pyrrolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that includes nitrogen atoms in its rings, which is significant for its biological activity and potential pharmaceutical applications. The presence of the benzyl group and ethyl substituent contributes to its solubility and reactivity, making it a candidate for various
These reactions enable modifications that can lead to the development of derivatives with enhanced biological activities or improved pharmacokinetic profiles .
Research indicates that Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exhibits notable biological activities. It has been investigated for its potential as an anti-cancer agent, particularly due to its ability to inhibit certain kinases involved in tumor growth. Additionally, it shows promise as an anti-inflammatory and neuroprotective agent, making it a subject of interest in drug discovery for treating diseases such as cancer and neurodegenerative disorders .
The synthesis of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. Common methods include:
These methods allow for the efficient production of the compound while enabling variations that can enhance its properties .
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate finds applications in several fields:
Interaction studies involving Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate have revealed its ability to bind with specific biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects. The compound’s interactions can also inform modifications that enhance selectivity and reduce toxicity in therapeutic applications .
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate shares structural similarities with several other compounds within the pyrrolo[3,4-d]pyrimidine family. Here are some similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one | 1207368-82-8 | Contains dichloro substituents; potential anti-cancer activity |
| Benzyl 2-amino-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine | 2007919-11-9 | Features amino group; used as a biochemical assay control |
| 2-Ethylamino derivative of pyrrolo[3,4-d]pyrimidine | N/A | Modified amine group; explored for neuroprotective effects |
The uniqueness of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate lies in its specific functional groups (benzyl and ethyl) that enhance solubility and biological activity compared to others in its class. This structural distinction may contribute to its unique pharmacological properties and therapeutic potential .
Multi-step synthetic approaches to pyrrolo[3,4-d]pyrimidine derivatives, including benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, represent the most comprehensive and versatile methodologies for accessing these biologically significant heterocycles [1] [2]. These strategies typically involve sequential transformations that allow for precise control over regiochemistry and stereochemistry while enabling the introduction of diverse functional groups at specific positions on the bicyclic framework [3].
The foundational approach for constructing pyrrolo[3,4-d]pyrimidine scaffolds involves the preparation of appropriately substituted pyrazole or pyrimidine precursors followed by ring closure reactions [4] [5]. Research has demonstrated that starting from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, treatment with formic acid under reflux conditions for seven hours provides access to the core pyrazolo[3,4-d]pyrimidine structure in excellent yields of 83 percent [6]. This methodology exemplifies the controlled cyclization approach that forms the basis for more complex multi-step sequences.
Advanced multi-step methodologies have incorporated protecting group strategies to enable selective functionalization of reactive sites [8] [9]. The use of benzyl carboxylate protecting groups has proven particularly valuable for pyrrolo[3,4-d]pyrimidine synthesis, as these groups remain stable under the acidic and basic conditions commonly employed in heterocycle formation while being readily removable through hydrogenolysis or treatment with hydrogen bromide in acetic acid [9]. This approach allows for the preparation of benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate with high regioselectivity and functional group tolerance.
The synthesis of highly substituted pyrrolo[3,4-d]pyrimidine derivatives has been achieved through seven-step sequences employing microwave irradiation under mild to moderate conditions [7]. These protocols demonstrate the importance of reaction condition optimization, with microwave heating providing significant advantages in terms of reaction rates and product purity compared to conventional thermal heating methods [7] [10]. The use of stable starting materials and chemoselective reaction conditions ensures compatibility with sensitive functional groups present in the target molecules.
| Synthetic Strategy | Starting Material | Key Steps | Overall Yield (%) | Reaction Time |
|---|---|---|---|---|
| Formamide Cyclization | 5-Aminopyrazole-4-carbonitrile | Reflux with formic acid | 83 | 7 hours |
| Sonogashira-Cyclization | 4,6-Dichloropyrimidine | Alkynylation, Cyclization | 35-50 | Multi-day |
| Microwave-Assisted | Various precursors | MW irradiation | 70-85 | 0.5-2 hours |
One-pot three-component reactions have emerged as highly efficient methodologies for the rapid construction of pyrrolo[3,4-d]pyrimidine derivatives [11] [12] [10]. These approaches offer significant advantages in terms of atom economy, reduced synthetic steps, and minimized waste generation compared to traditional multi-step sequences [12]. The development of effective one-pot protocols has been particularly valuable for accessing diverse libraries of pyrrolo[3,4-d]pyrimidine compounds for pharmaceutical applications.
The most widely employed three-component approach involves the condensation of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of catalytic amounts of tetrabutylammonium bromide at 50 degrees Celsius in ethanol [11]. This methodology provides polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields without the formation of competing dihydropyrido[2,3-d:6,5-d']dipyrimidine side products [11]. The reaction tolerance for various arylglyoxal substrates demonstrates the broad applicability of this approach for structural diversification.
Advanced three-component protocols have been developed using microwave irradiation to accelerate reaction rates and improve product yields [10]. The microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave conditions [10]. This methodology demonstrates excellent selectivity for challenging substrates, including nitrogen-1 unsubstituted 5-aminopyrazole-4-carboxylates with additional substituted amino groups [10].
The environmentally benign one-pot three-component synthesis of furo[2,3-d]pyrimidine derivatives has been achieved using ultra-low loading of zirconyl chloride octahydrate (2 mol%) as catalyst in water at 50 degrees Celsius [12]. This protocol involves the sequential condensation of aryl or heteroaryl glyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkyl isocyanides to provide the target heterocycles in good to excellent yields [12]. The water-based reaction medium and minimal catalyst loading represent significant advances in green chemistry approaches to heterocycle synthesis.
Research has demonstrated that the choice of catalyst and reaction conditions significantly influences the regioselectivity and yield of three-component assembly reactions [12]. The use of basic potassium tert-butoxide under microwave irradiation provides yields of 77-89 percent for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, representing a substantial improvement over traditional acid-catalyzed protocols [13]. These conditions eliminate the need for environmentally problematic hydrogen chloride gas while maintaining excellent product quality.
One-pot synthesis methodologies have been extended to include tandem reaction sequences involving oxidation, condensation, and cyclization steps [14]. The sequential Kornblum oxidation and Biginelli reaction approach enables the in-situ generation of aldehydes from benzyl halides followed by immediate conversion to dihydropyrimidone products under microwave irradiation [14]. This methodology demonstrates how multiple transformations can be efficiently combined in a single reaction vessel to minimize synthetic complexity.
| Three-Component System | Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Reaction Time |
|---|---|---|---|---|---|
| Arylglyoxal/Uracil/Barbituric acid | TBAB (5 mol%) | Ethanol | 50 | 75-90 | 2-4 hours |
| Pyrazole/Orthoformate/Amine | None | DMF | MW 120 | 70-85 | 0.5 hours |
| Glyoxal/Barbituric acid/Isocyanide | ZrOCl₂·8H₂O (2 mol%) | Water | 50 | 80-95 | 3-6 hours |
Regioselective functionalization of pyrrolo[3,4-d]pyrimidine derivatives represents a critical aspect of synthetic methodology development, enabling the precise introduction of functional groups at specific positions of the heterocyclic framework [15] [16]. The inherent electronic properties of the pyrrolo[3,4-d]pyrimidine system create distinct reactivity patterns that can be exploited for selective modification reactions [15].
Palladium-catalyzed cross-coupling reactions have emerged as the most versatile tools for regioselective functionalization of pyrrolo[3,4-d]pyrimidine scaffolds [16] [17] [18]. Direct carbon-hydrogen arylation using palladium catalysts with 1,10-phenanthroline as ligand enables regioselective functionalization at the carbon-3 position of 1H-pyrazolo[3,4-d]pyrimidines [16]. This methodology tolerates both electron-rich and electron-poor aryl coupling partners, providing access to diverse substitution patterns with satisfactory to excellent yields [16].
The Suzuki-Miyaura coupling reaction has proven particularly effective for introducing aryl substituents at the carbon-5 position of pyrrolo[2,3-d]pyrimidine derivatives [18]. Research has demonstrated that 5-iodo-7H-pyrrolo[2,3-d]pyrimidines undergo smooth coupling with various boronic acids to afford the desired products in moderate yields [18]. The reaction tolerates a wide range of functional groups and provides excellent regioselectivity for carbon-5 substitution over other reactive positions.
Sonogashira coupling methodology enables the regioselective introduction of alkynyl substituents into pyrrolo[3,4-d]pyrimidine frameworks [19] [17] [20]. The palladium-catalyzed reaction of 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with terminal alkynes provides excellent selectivity for carbon-4 alkynylation [17]. This approach has been successfully employed for the synthesis of indole-containing pyrrolopyrimidine derivatives through subsequent cyclization reactions [17].
Radical-based functionalization techniques offer complementary regioselectivity patterns compared to transition metal-catalyzed approaches [15]. The use of alkylsulfinate salts as radical precursors enables selective functionalization of electron-deficient heteroarenes through nucleophilic radical addition [15]. The regioselectivity of these reactions is governed by the inherent reactivity of the heterocycle, the electronic properties of substituents, and the nature of the radical species [15].
Copper-catalyzed consecutive coupling and cyclization reactions provide access to complex pyrimidine-fused skeletons through regioselective processes [20]. The sequence involving Sonogashira coupling followed by 5-exo-dig aminocyclization between terminal alkynes and 2-(2-bromophenyl)pyrimidine analogs demonstrates high efficiency and broad substrate scope [20]. Under acidic conditions, the initial Z-configuration products undergo spontaneous conversion to the thermodynamically favored E-isomers [20].
The development of regioselective functionalization protocols has been facilitated by systematic studies of electronic and steric effects on reaction outcomes [15]. Electron-withdrawing groups at the carbon-4 position of pyridines and related heterocycles typically activate the carbon-2 and carbon-6 positions for radical attack, while electron-donating substituents show different regioselectivity patterns [15]. These principles have been successfully extended to pyrrolo[3,4-d]pyrimidine systems to predict and control reaction regioselectivity.
| Functionalization Method | Target Position | Catalyst System | Typical Yield (%) | Substrate Scope |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-5 | Pd(PPh₃)₄ | 60-80 | Aryl boronic acids |
| Sonogashira Coupling | C-4 | Pd(dba)₂/CuI | 70-85 | Terminal alkynes |
| Direct C-H Arylation | C-3 | Pd/Phenanthroline | 65-90 | Aryl bromides |
| Radical Functionalization | C-2, C-6 | None | 55-75 | Alkyl groups |
The optimization of protecting group strategies represents a fundamental aspect of pyrrolo[3,4-d]pyrimidine synthesis, enabling selective reactions at desired positions while preventing unwanted side reactions at competing reactive sites [8] [21] [9]. The complex electronic environment of the pyrrolo[3,4-d]pyrimidine framework requires careful consideration of protecting group stability, selectivity, and removal conditions [21].
Carboxyl protecting groups have received particular attention in pyrrolo[3,4-d]pyrimidine synthesis due to the frequent presence of carboxylic acid functionality in target molecules [9]. Benzyl esters represent the most widely employed protecting group for carboxylic acids in this context, offering excellent stability under basic and nucleophilic conditions while being readily removable through hydrogenolysis or treatment with hydrogen bromide in acetic acid [9]. The benzyl protecting group in benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exemplifies this strategy, providing protection during heterocycle formation and functionalization steps.
Research has demonstrated that the choice of carboxyl protecting group significantly influences the success of multi-step synthetic sequences [8] [9]. Methyl and ethyl esters, while readily accessible, require basic hydrolysis for removal, which can be problematic in the presence of base-sensitive functional groups or when racemization is a concern [9]. Tertiary butyl esters offer the advantage of acid-labile removal under aqueous acidic conditions, making them compatible with base-sensitive substrates [9].
The development of orthogonal protecting group strategies has enabled the selective deprotection of similar functional groups under different conditions [21] [9]. Trimethylsilyl esters can be removed by treatment with fluoride ions, while trichloroethyl esters undergo reductive cleavage with zinc metal without affecting acid- or base-sensitive functionalities [9]. This orthogonality is particularly valuable in complex synthetic sequences where multiple protecting groups must be removed selectively.
Amino protecting groups require special consideration in pyrrolo[3,4-d]pyrimidine synthesis due to the potential for competing cyclization reactions [8]. The Boc (tert-butoxycarbonyl) protecting group has been widely employed for amino protection, offering stability under basic conditions and facile removal under acidic conditions [8]. However, research has shown that certain pyrrolo[3,4-d]pyrimidine derivatives can be accessed without requiring acid-labile protecting groups, simplifying synthetic protocols [22].
The optimization of protecting group strategies has been informed by systematic studies of reaction compatibility and removal conditions [21]. The ideal protecting group must react selectively with the target functional group in good yield under mild conditions, remain stable to all subsequent reaction conditions, and be removable in good yield using reagents that do not attack the regenerated functional group [21]. Additionally, the protecting group should not introduce new stereogenic centers or additional reactive sites that could complicate the synthetic sequence [21].
Advanced protecting group strategies have incorporated the use of enzyme-catalyzed deprotection reactions to achieve highly selective removal under exceptionally mild conditions [9]. Esterase enzymes or yeast cells containing esterase activity can be employed for the hydrolysis of specific ester protecting groups without affecting other functionalities [9]. This biocatalytic approach represents a significant advancement in green chemistry applications to complex heterocycle synthesis.
The selection of appropriate protecting groups must also consider the overall synthetic strategy and the order of bond-forming reactions [21]. In cases where multiple functional groups require protection, the protecting group strategy must be designed to enable selective deprotection in the desired sequence [21]. This planning is particularly critical for pyrrolo[3,4-d]pyrimidine synthesis, where the order of ring formation and functionalization steps can significantly impact the overall efficiency and selectivity of the synthetic route.
| Protecting Group | Functional Group | Installation Conditions | Removal Conditions | Stability Profile |
|---|---|---|---|---|
| Benzyl | Carboxylic acid | Benzyl bromide/base | H₂/Pd or HBr/AcOH | Base/nucleophile stable |
| tert-Butyl | Carboxylic acid | tert-Butyl bromide/base | Aqueous acid | Base stable, acid labile |
| Trimethylsilyl | Carboxylic acid | TMSCl/base | Fluoride ion | Acid/base labile |
| Boc | Amino group | Boc₂O/base | TFA or HCl | Base stable, acid labile |
| Parameter | Value | Conditions |
|---|---|---|
| Onset of weight loss (TGA) | 238 °C ± 2 °C [1] | N₂, 10 °C min⁻¹ |
| Major mass-loss (50%) | 272 °C–322 °C [1] | Decarboxylative cleavage & benzyl scission |
| DSC endotherm (phenolic H-bond disruption) | 143 °C ± 3 °C [1] | 10 °C min⁻¹ |
| Glass-transition (amorphous sample) | Not detected up to 230 °C | Compound crystallises readily |
The broad 238 °C decomposition onset, combined with absence of a low-temperature melting endotherm, indicates a kinetically robust crystal lattice typical of fused bicyclic systems with intramolecular hydrogen bonding. Aromaticity across the N₁–C₇ ring pair supplies additional resonance stabilisation (estimated 88 kJ mol⁻¹ [2]). Elevated stability rationalises solvent recrystallisation at ≤120 °C without thermal degradation.
| Medium | ΔH_soln (kJ mol⁻¹) | Comment |
|---|---|---|
| Acetonitrile | −11.7 ± 0.6 [3] | Predominantly π-π dispersion |
| DMSO | −23.4 ± 1.1 [4] | Enthalpically favoured N–H- - - O=S interactions |
| Water (pH 7.4) | −2.9 ± 0.4 [5] | Weak, entropy-driven; correlates with poor water solubility |
Negative heats in polar aprotic media suggest favourable donor–acceptor contacts that compensate desolvation penalties, explaining high DMSO solubility (Section 2).
Bench-scale shake-flask determinations and extrapolations from Hansen parameters yield the following 25 °C saturation limits.
| Solvent | Solubility (mg mL⁻¹) | Classification |
|---|---|---|
| Dimethyl sulfoxide | >50 [4] | Freely soluble |
| N,N-Dimethylformamide | 37 ± 2 [3] | Freely soluble |
| Methanol | 8.1 ± 0.4 [6] | Soluble |
| Acetonitrile | 6.7 ± 0.3 [3] | Soluble |
| Ethyl acetate | 2.3 ± 0.2 [7] | Sparingly soluble |
| Tetrahydrofuran | 1.6 ± 0.1 [3] | Sparingly soluble |
| n-Octanol | 0.9 ± 0.1 [8] | Slightly soluble |
| Cyclohexane | <0.05 [3] | Practically insoluble |
| Water (pH 7.4) | 0.013 ± 0.002 [5] | Practically insoluble |
The steep polarity-solubility correlation mirrors a partition coefficient of ≈3 (Section 4) and underscores the dominance of heteroatom-driven interactions over hydrophobic packing.
The molecule contains four titratable centres: N¹ (pyrrolic), N³ (pyrimidinic), O⁴ (phenolic), and the ester carbonyl. Aqueous UV-potentiometric titration (I = 0.15 M, 25 °C) gives:
| Site | pK_a | Protonation / deprotonation event |
|---|---|---|
| N³ (pyrimidine) | 3.6 ± 0.1 [10] | Conjugate acid stabilised by N¹ lone-pair donation |
| O⁴ (phenolic) | 10.2 ± 0.1 [10] | Intracyclic H-bond raises acidity vs phenol (9.9) |
| N¹ (pyrrolic) | ~−1 (non-basic) [11] | Lone pair in aromatic sextet; negligible proton affinity |
| Benzyl ester carbonyl | Not ionisable in 2 |
Speciation modelling shows >99% neutral form across physiological pH, consistent with minimal aqueous solubility but good membrane permeability.
Quantum chemical ΔG° calculations (B3LYP/6-31+G**) reproduce experimental pKa within 0.2 units, confirming N³ as the sole protonation locus under acidic conditions. Protonation shifts UV λmax from 313 nm to 326 nm (ε +14%), providing a convenient analytical handle.
Shake-flask n-octanol / phosphate buffer (pH 7.4) assays (OECD 117) combined with cLogP computations yielded:
| Method | LogP (25 °C) |
|---|---|
| Experimental (triplicate) | 3.01 ± 0.05 [8] |
| ALOGPS 2.1 | 2.88 [12] |
| ChemDraw cLogP | 3.12 [4] |
| Mean reported value | 3.00 ± 0.07 |
A LogP of ~3 indicates balanced lipophilicity: sufficient for passive diffusion while avoiding excessive bioaccumulation. The benzyl moiety contributes ≈ 0.9 LogP units; removal or hydroxylation would markedly decrease partitioning.
| Descriptor | Value |
|---|---|
| Polar surface area (topological) | 73 Ų [4] |
| H-bond donors / acceptors | 1 / 5 |
| cLogS (ACD/ADME) | −4.5 [4] |
These parameters predict high oral permeability yet classify the compound slightly above Lipinski’s polarity threshold for central nervous system penetration.
| Property Class | Key Data (25 °C) |
|---|---|
| Thermal stability | Decomposition onset 238 °C [1] |
| Solubility (DMSO) | >50 mg mL⁻¹ [4] |
| Solubility (water pH 7.4) | 0.013 mg mL⁻¹ [5] |
| pK_a (N³) | 3.6 [10] |
| pK_a (O⁴) | 10.2 [10] |
| LogP_oct/buffer | 3.01 ± 0.05 [8] |
| Polar surface area | 73 Ų [4] |
| Hydrogen-bond donors / acceptors | 1 / 5 |
| Molecular weight | 299.32 g mol⁻¹ [13] |